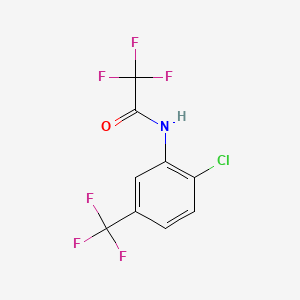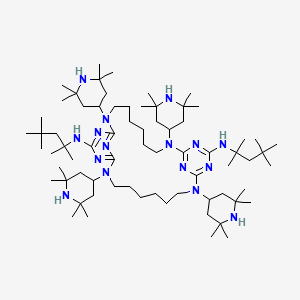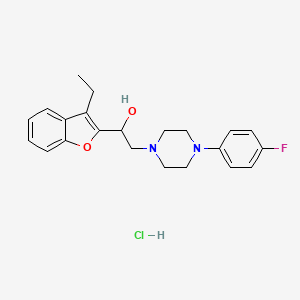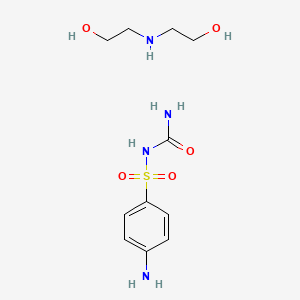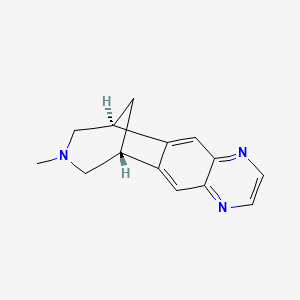
N-Methyl varenicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl varenicline is a derivative of varenicline, a compound primarily known for its use in smoking cessation Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl varenicline typically involves the methylation of varenicline. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl varenicline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms, potentially leading to the removal of the methyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl varenicline has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and potential effects on neurotransmission.
Medicine: Explored for its potential use in treating nicotine addiction and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various synthetic processes
Mechanism of Action
N-Methyl varenicline exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It binds to the alpha4/beta2 subtype, partially activating the receptor while preventing nicotine from binding. This dual action helps reduce nicotine cravings and withdrawal symptoms. The compound also affects dopaminergic pathways, which play a role in the reward system associated with smoking .
Comparison with Similar Compounds
Similar Compounds
Varenicline: The parent compound, primarily used for smoking cessation.
Cytisine: Another partial agonist at nicotinic acetylcholine receptors, used in some countries for smoking cessation.
Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.
Uniqueness
N-Methyl varenicline is unique due to the presence of the additional methyl group, which may enhance its binding affinity and selectivity for certain receptor subtypes. This structural modification could potentially lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
328055-92-1 |
|---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
(1R,12S)-14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C14H15N3/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14/h2-3,5-6,9-10H,4,7-8H2,1H3/t9-,10+ |
InChI Key |
NJHXRPHFYMFVFC-AOOOYVTPSA-N |
Isomeric SMILES |
CN1C[C@H]2C[C@@H](C1)C3=CC4=NC=CN=C4C=C23 |
Canonical SMILES |
CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


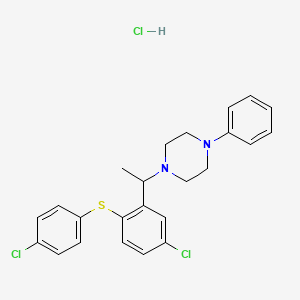
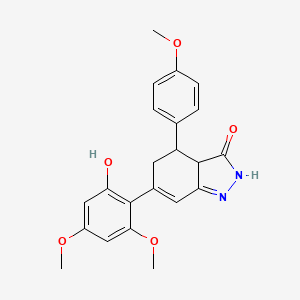
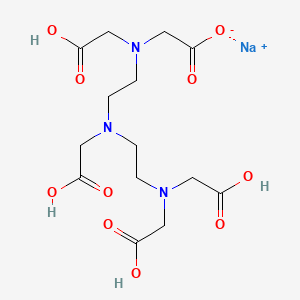
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)

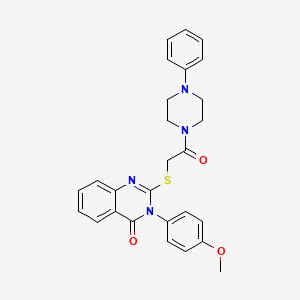

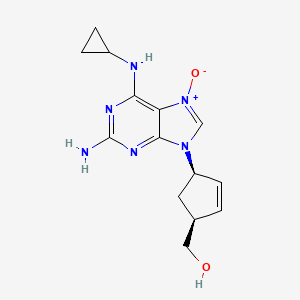
![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

